Otilonium Bromide ITS-2

Description

Properties

IUPAC Name |

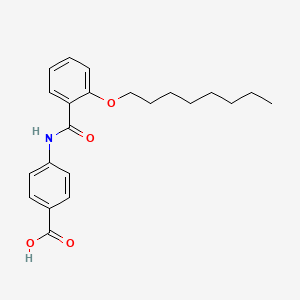

4-[(2-octoxybenzoyl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO4/c1-2-3-4-5-6-9-16-27-20-11-8-7-10-19(20)21(24)23-18-14-12-17(13-15-18)22(25)26/h7-8,10-15H,2-6,9,16H2,1H3,(H,23,24)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYKWPMYHASDTRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51444-79-2 | |

| Record name | 4-[2-(octyloxy)benzamido]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Otilonium Bromide ITS-2 can be synthesized through a multi-step organic synthesis process. The starting materials typically include diethylamine, methyl bromide, and specific aromatic compounds. The reaction conditions involve maintaining a controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors and continuous flow processes to ensure consistency and purity. The compound is then purified through crystallization and filtration techniques to achieve pharmaceutical-grade quality.

Chemical Reactions Analysis

Types of Reactions: Otilonium Bromide ITS-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further modified for specific applications.

Scientific Research Applications

Medical Uses

Otilonium bromide is predominantly employed to alleviate symptoms associated with IBS, which includes abdominal pain, bloating, and altered bowel habits. The compound functions as a selective spasmolytic agent, targeting muscarinic receptors and calcium channels in the gastrointestinal tract.

Treatment of Irritable Bowel Syndrome

Clinical trials have demonstrated that otilonium bromide significantly improves IBS symptoms compared to placebo. A pooled analysis of multiple studies indicated that doses of 40 mg and 80 mg were effective in reducing abdominal discomfort and improving overall gut motility . The following table summarizes key clinical findings:

Pharmacological Profile

Otilonium bromide acts by binding to both muscarinic receptors and tachykinin NK-2 receptors, inhibiting L-type and T-type calcium channels. This dual action contributes to its effectiveness in managing gastrointestinal motility disorders . The pharmacokinetics indicate that otilonium bromide is poorly absorbed systemically, allowing it to exert localized effects within the gut.

Safety and Side Effects

Otilonium bromide is generally well tolerated. Common side effects include nausea, dry mouth, dizziness, and headache; however, these are typically mild and resolve without intervention . Serious adverse effects are rare but may include cardiovascular toxicity in cases of overdose.

Case Studies

Several case studies have highlighted the real-world effectiveness of otilonium bromide in treating IBS:

- Case Study A : A patient with severe IBS was treated with otilonium bromide (40 mg three times daily) for six weeks. The patient reported a significant reduction in abdominal pain and bloating, with improved bowel regularity.

- Case Study B : In a cohort of patients with refractory IBS symptoms unresponsive to standard treatments, otilonium bromide was introduced as a second-line therapy. After eight weeks, over 70% of participants noted substantial symptom relief.

Mechanism of Action

Otilonium Bromide ITS-2 exerts its effects by antagonizing L-type calcium channels in smooth muscle cells. This action leads to the relaxation of intestinal and colonic smooth muscles, thereby alleviating symptoms associated with gastrointestinal disorders.

Molecular Targets and Pathways Involved: The primary molecular target is the L-type calcium channel, and the pathways involved include the modulation of intracellular calcium levels, which in turn affects muscle contraction and relaxation.

Comparison with Similar Compounds

Mechanism of Action :

- IBS : Inhibits L-type calcium channels (> T-type) and modulates cholinergic/kininergic signaling, reducing smooth muscle hypermotility and visceral hypersensitivity .

- Antifungal Activity : Disrupts ergosterol trafficking by targeting Sec31, impairing membrane integrity in Candida albicans, and induces cytotoxic autophagy .

- Antibacterial Action : Increases membrane permeability in Staphylococcus aureus and Acinetobacter baumannii, causing cell death .

Comparison with Similar Compounds in IBS Treatment

Efficacy and Clinical Outcomes

Otilonium Bromide vs. Placebo :

Otilonium Bromide vs. Other Spasmolytics :

- Combination Therapy: Otilonium with sertraline (SSRI) improves abdominal pain and psychological symptoms (86.7% vs. 60% response rate for monotherapy) .

Antifungal Activity

Biological Activity

Otilonium bromide (OB) is a quaternary ammonium compound primarily utilized as an antispasmodic agent in the treatment of irritable bowel syndrome (IBS). Recent studies have expanded its biological profile, revealing significant activities beyond its traditional use. This article explores the diverse biological activities of Otilonium Bromide, including its mechanisms of action, efficacy in various conditions, and potential as an antimicrobial agent.

Otilonium bromide exhibits several mechanisms that contribute to its biological activity:

- Calcium Channel Blockade : OB acts as a blocker of L-type calcium channels in colonic smooth muscle, which helps alleviate spasms and abdominal pain associated with IBS .

- Antimuscarinic Properties : It possesses antimuscarinic effects that inhibit cholinergic pathways, further contributing to its spasmolytic action .

- Inhibition of Deubiquitinase USP28 : Recent research indicates that OB acts as a selective inhibitor of USP28, a deubiquitinase implicated in cancer cell proliferation. It demonstrates cytotoxic activity against various cancer cell lines by downregulating oncogenic substrates such as c-Myc and ΔNp63, with an IC50 value of 6.90 ± 0.90 μM .

- Antimicrobial Activity : OB has shown potent antibacterial effects against Staphylococcus aureus, with minimal inhibitory concentrations (MICs) ranging from 4-8 μg/ml. It disrupts bacterial membranes and demonstrates low resistance development . Additionally, OB enhances the efficacy of colistin against colistin-resistant Gram-negative bacteria, suggesting a role in combating antibiotic resistance .

- Antifungal Effects : Otilonium bromide also exhibits antifungal properties against Candida albicans, affecting ergosterol distribution and thereby compromising fungal membrane integrity .

Irritable Bowel Syndrome (IBS)

A double-blind, placebo-controlled study involving 356 patients demonstrated that OB significantly reduced the frequency and severity of abdominal pain compared to placebo. Key findings include:

- Reduction in weekly abdominal pain episodes: OB group showed -0.90 ± 0.88 vs. -0.65 ± 0.91 for placebo (P=0.03).

- Improvement in abdominal bloating: -1.2 ± 1.2 vs. -0.9 ± 1.1 (P=0.02).

- Lower relapse rates post-treatment: 10% for OB vs. 27% for placebo (P=0.009) .

Antimicrobial Activity

In vitro studies have confirmed OB's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), significantly improving survival rates in infected mouse models . The drug's ability to enhance the activity of colistin against resistant strains presents a promising avenue for treating difficult infections .

Case Study 1: IBS Management

A clinical trial assessed the long-term efficacy and safety of OB over 15 weeks in IBS patients, showing sustained symptom relief and improved quality of life metrics post-treatment.

Case Study 2: Antimicrobial Efficacy

A study involving mice infected with MRSA highlighted OB's role in increasing survival rates and reducing bacterial load when administered alongside standard antibiotic treatments.

Data Tables

Q & A

Q. What are the established analytical methods for quantifying Otilonium Bromide in pharmaceutical formulations and biological matrices?

Otilonium Bromide is commonly quantified using derivative spectrophotometry (first- and second-order derivatives) to resolve spectral overlaps with co-formulated drugs like diazepam . Capillary electrophoresis (CE) with UV detection (214 nm) is also validated for simultaneous determination in pharmaceutical preparations, achieving baseline separation using a borate buffer (pH 9.2) and applied voltage of 25 kV . For biological matrices, high-performance liquid chromatography (HPLC) coupled with mass spectrometry is preferred due to its sensitivity in detecting low concentrations in plasma or tissue homogenates .

Q. How is Otilonium Bromide synthesized, and what are the key optimization parameters for improving yield?

The synthesis involves three stages:

Esterification and etherification of salicylic acid with n-octyl bromide to form 2-octyloxy-benzoic acid.

Chlorination using thionyl chloride to produce the acid chloride.

Condensation with procaine followed by alkylation with methyl bromide.

Key optimizations include:

- Reaction temperature control (60–70°C during etherification to minimize side reactions).

- Catalyst selection (e.g., potassium iodide for nucleophilic substitution efficiency).

- Solvent purification to avoid hydrolysis during chlorination.

The overall yield is ~36.3% based on salicylic acid, with structural confirmation via 1H-NMR, IR, and elemental analysis .

Q. What is the primary mechanism of action of Otilonium Bromide in irritable bowel syndrome (IBS)?

Otilonium Bromide acts as a spasmolytic agent by inhibiting L-type calcium channels in intestinal smooth muscle cells, reducing intracellular Ca²⁺ influx and muscle contraction . It also exhibits antimuscarinic activity (IC₅₀ = 880 nM at mAChR) and modulates Ca²⁺ flux across cell membranes, with selective tropism for the large intestine observed in radiolabeled distribution studies .

Q. What pharmacokinetic properties influence Otilonium Bromide's localized action in the gastrointestinal tract?

Otilonium Bromide has low systemic absorption (<5% bioavailability) due to its quaternary ammonium structure, which limits passive diffusion. It undergoes enterohepatic recirculation , prolonging its residence in the gut lumen. Paracellular absorption is enhanced by bile salts, while P-glycoprotein efflux further restricts systemic exposure .

Advanced Research Questions

Q. What experimental strategies are recommended to investigate Otilonium Bromide's antibacterial mechanisms against Staphylococcus aureus?

- Membrane permeability assays : Use fluorescent dyes (e.g., propidium iodide) to assess membrane integrity after exposure to Otilonium Bromide (4–8 µg/mL) .

- Biofilm disruption : Quantify biofilm biomass via crystal violet staining under varying concentrations (16–64 µg/mL) .

- Transcriptomic profiling : Compare gene expression in treated vs. untreated S. aureus to identify pathways affected (e.g., cell wall synthesis, stress response).

- Murine infection models : Evaluate efficacy in MRSA-induced peritonitis by monitoring survival rates and bacterial load reduction post-treatment .

Q. How can researchers design robust clinical trials to evaluate Otilonium Bromide's long-term efficacy in IBS management?

- Double-blind, placebo-controlled trials : Use a 15-week study design with primary endpoints like abdominal pain frequency , relapse time , and distension severity .

- Patient stratification : Segment cohorts by IBS subtype (e.g., IBS-C vs. IBS-D) and exclude confounding conditions (e.g., inflammatory bowel disease) .

- Extended follow-up : Assess safety and durability of response over 6–12 months using validated scales (e.g., IBS-SSS) .

Q. What methodological approaches resolve contradictions in Otilonium Bromide's efficacy across clinical studies?

- Meta-analysis : Pool data from trials with standardized endpoints (e.g., Clavé et al. 2011 vs. Baldi et al. 1983) to account for heterogeneity in dosing and diagnostic criteria .

- Mechanistic sub-studies : Correlate clinical outcomes with biomarkers (e.g., fecal calprotectin for inflammation) or motility assays .

- Dose-response modeling : Optimize dosing regimens using pharmacokinetic/pharmacodynamic (PK/PD) simulations to identify therapeutic thresholds .

Q. How does Otilonium Bromide's selectivity for intestinal smooth muscle compare to other spasmolytics?

- Tissue-specific tropism : Autoradiography in rats shows 14C-labeled Otilonium Bromide accumulates 3–5× higher in the colon vs. ileum, attributed to pH-dependent solubility and mucosal adhesion .

- Comparative receptor affinity : Unlike dicyclomine (non-selective mAChR antagonist), Otilonium Bromide preferentially blocks T-type Ca²⁺ channels in colonic smooth muscle .

Methodological Guidelines

Q. What protocols ensure reproducibility in preclinical studies of Otilonium Bromide?

- Standardized formulations : Use lyophilized powder stored at -20°C and reconstituted in saline with <0.1% DMSO to avoid solvent toxicity .

- In vitro models : Employ Caco-2 cell monolayers to simulate intestinal absorption and efflux kinetics .

- Animal models : Use DSS-induced colitis mice or CRD (colorectal distension) rats to mimic IBS pathophysiology .

Q. How should researchers address safety and compliance in human trials involving Otilonium Bromide?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.